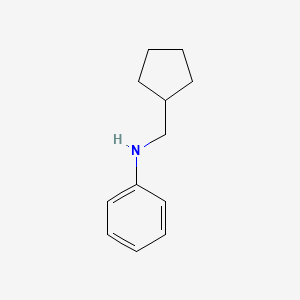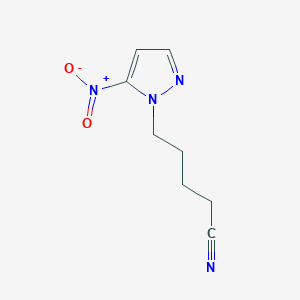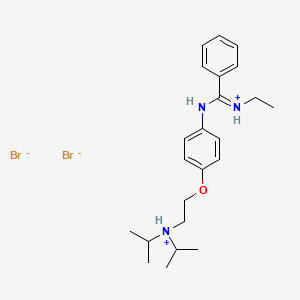
2-(Difluoromethyl)hex-5-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)hex-5-enoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a difluoromethyl group attached to a hex-5-enoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)hex-5-enoyl chloride typically involves the introduction of the difluoromethyl group into the hex-5-enoyl chloride structure. One common method is the reaction of hex-5-enoyl chloride with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)hex-5-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: The presence of the double bond in the hex-5-enoyl moiety allows for addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The difluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted hex-5-enoyl derivatives .
Scientific Research Applications
2-(Difluoromethyl)hex-5-enoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)hex-5-enoyl chloride involves its reactivity with various molecular targets. The difluoromethyl group can participate in interactions with enzymes and receptors, influencing biological pathways. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)hex-5-enoyl chloride: Similar structure but with a trifluoromethyl group.
2-(Chloromethyl)hex-5-enoyl chloride: Contains a chloromethyl group instead of difluoromethyl.
2-(Methyl)hex-5-enoyl chloride: Lacks fluorine atoms, making it less reactive in certain contexts.
Uniqueness
2-(Difluoromethyl)hex-5-enoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable compound in various chemical transformations and applications .
Properties
CAS No. |
81982-40-3 |
|---|---|
Molecular Formula |
C7H9ClF2O |
Molecular Weight |
182.59 g/mol |
IUPAC Name |
2-(difluoromethyl)hex-5-enoyl chloride |
InChI |
InChI=1S/C7H9ClF2O/c1-2-3-4-5(6(8)11)7(9)10/h2,5,7H,1,3-4H2 |
InChI Key |
ITCDQQOYLIPSHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




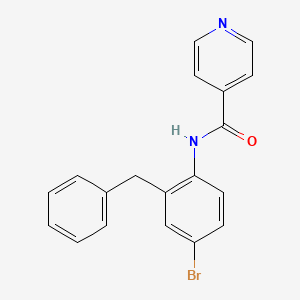

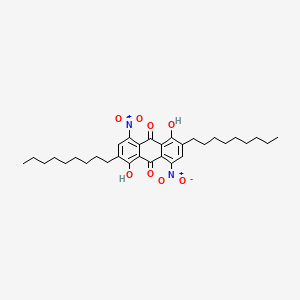
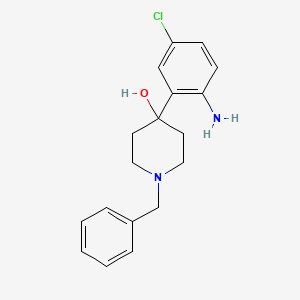
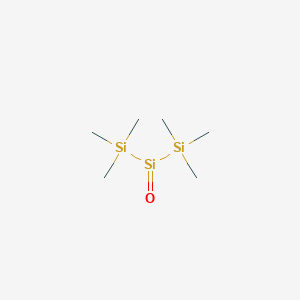

![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
